molecular formula C20H13N B1611252 Perylen-1-amine CAS No. 35337-21-4

Perylen-1-amine

Cat. No.: B1611252
CAS No.: 35337-21-4
M. Wt: 267.3 g/mol
InChI Key: XDCVFPZJEDYBRG-UHFFFAOYSA-N
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Description

Perylen-1-amine is an organic compound belonging to the family of polycyclic aromatic hydrocarbons. It is characterized by a perylene core structure with an amine group attached at the first position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylen-1-amine can be synthesized through several methods. One common approach involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines under specific conditions. The reaction typically requires a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at temperatures ranging from 20 to 60°C . Another method involves the use of molten imidazole at higher temperatures (140–180°C) with zinc acetate as a catalyst .

Industrial Production Methods: Industrial production of perylene derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Perylen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Perylene diimides.

    Reduction: Reduced perylene derivatives.

    Substitution: Various substituted perylene compounds.

Mechanism of Action

The mechanism of action of perylen-1-amine involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in imaging and sensing applications. The compound can also participate in electron transfer reactions, which are crucial in its role as a photocatalyst .

Properties

IUPAC Name

perylen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCVFPZJEDYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507905
Record name Perylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35337-21-4
Record name Perylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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